Desmethylmoramide falls under the category of synthetic opioid analgesics. Its classification relates it to other compounds that interact with opioid receptors in the central nervous system, primarily functioning as pain relievers. The compound's structural relationship with dextromoramide positions it within a specific subclass of opioids that are derived from morphinan .
Desmethylmoramide can be synthesized through methods typical for amide formation, which may involve:
Due to its limited use in industry, specific industrial production methods are not available .
Desmethylmoramide's molecular structure can be analyzed through various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The compound's molecular formula is CHNO, indicating it contains two nitrogen atoms and a carbonyl group characteristic of amides.
NMR analysis typically shows distinct chemical shifts corresponding to the protons in the morpholine ring and adjacent carbon atoms, providing insights into its structural conformation .
Desmethylmoramide undergoes reactions typical of amides and aromatic compounds. These include:
The specific reaction conditions (temperature, solvent, catalyst) would vary based on the desired transformation .
Desmethylmoramide functions primarily as an agonist at opioid receptors in the central nervous system. Its mechanism involves:
Desmethylmoramide exhibits several notable physical and chemical properties:
These properties influence its handling during synthesis and potential applications in research contexts .
Research remains scarce due to its limited development history; thus, most applications are theoretical or for educational purposes rather than practical use .
The mid-20th century witnessed an intense pharmaceutical quest to develop potent synthetic opioids with improved therapeutic profiles. This era was characterized by systematic molecular modifications of morphine and simpler piperidine-based structures. Following World War II, researchers prioritized synthetic pathways independent of natural opium sources, partly due to supply vulnerabilities and geopolitical constraints [4]. German chemists pioneered synthetic opioids like meperidine (pethidine), demonstrating that potent analgesics could be developed without the complex phenanthrene core of morphine [4]. This shift catalyzed global research into novel opioid scaffolds, with pharmaceutical companies extensively exploring N-substituted amides and morpholino derivatives. Desmethylmoramide emerged from this innovative period as a structural analogue of dextromoramide, synthesized and characterized in the late 1950s but never advanced to clinical use [1] [3]. Its development reflected the industry's focus on optimizing the diphenylheptanone and butyramide frameworks prevalent in contemporaneous opioid research [4].
Table 1: Key Structural Features Explored in 1950s Opioid Analogue Design
Core Scaffold | Target Modifications | Representative Compounds |
---|---|---|
Piperidine Ring | N-alkyl substitution, Aryl groups | Meperidine, Dipipanone |
Morpholine Ring | Integration as terminal amine | Desmethylmoramide, Dextromoramide |
Diphenyl Groups | Position relative to carbonyl | Methadone, Dextromoramide |
Pyrrolidine | Amide nitrogen substitution | Moramide intermediate, Desmethylmoramide |
Desmethylmoramide (C₂₄H₃₀N₂O₂) shares a nearly identical molecular architecture with dextromoramide (C₂₅H₃₂N₂O₂), differing solely by the absence of a single methyl group at the 3-position of the alkyl chain [1] [5]. This subtle distinction profoundly impacts molecular conformation:
Table 2: Comparative Molecular Characteristics of Moramide Derivatives
Compound | Molecular Formula | Key Structural Elements | Chirality |
---|---|---|---|
Desmethylmoramide | C₂₄H₃₀N₂O₂ | 4-Morpholino, 1-Pyrrolidinyl, Non-methylated alkyl chain | Achiral |
Dextromoramide | C₂₅H₃₂N₂O₂ | (3S)-3-Methyl, 4-Morpholino, 1-Pyrrolidinyl | Chiral (S-isomer active) |
Racemoramide | C₂₅H₃₂N₂O₂ | Racemic 3-methyl mixture | Racemic |
Moramide Intermediate | C₂₄H₃₀N₂O₂ | Base structure without specified amines | Variable |
The synthetic opioid landscape of the 1950s-1960s featured numerous research compounds that never reached commercialization:
This period represented a golden age of opioid chemistry, with over twenty novel structural classes entering preclinical evaluation between 1950-1970 [4]. Despite promising activity, many candidates like desmethylmoramide were abandoned due to commercial prioritization of compounds with superior pharmacokinetics (e.g., fentanyl, synthesized 1960) or those already nearing market approval. The moramide series ultimately yielded only dextromoramide as a clinically used agent, while desmethylmoramide remained a footnote in pharmaceutical literature—a chemically intriguing but commercially non-viable analogue [1] [3] [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7